molecular formula C21H26N2O4 B11542204 N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

Cat. No.: B11542204
M. Wt: 370.4 g/mol
InChI Key: UNOQIMLRCJFWNO-HMAPJEAMSA-N
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Description

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(4-methoxy-3-methylphenyl)butanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups on the phenyl rings can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.

    4-Methoxy-3-methylphenylhydrazine: A compound with a similar hydrazine moiety.

Uniqueness

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to its specific combination of methoxy and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C21H26N2O4/c1-15-12-16(8-10-18(15)25-2)6-5-7-21(24)23-22-14-17-9-11-19(26-3)20(13-17)27-4/h8-14H,5-7H2,1-4H3,(H,23,24)/b22-14-

InChI Key

UNOQIMLRCJFWNO-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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